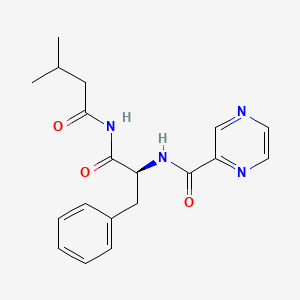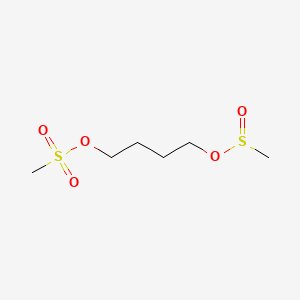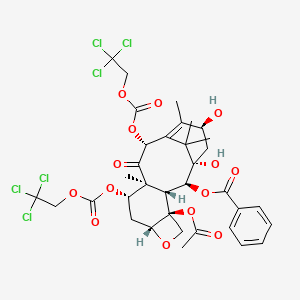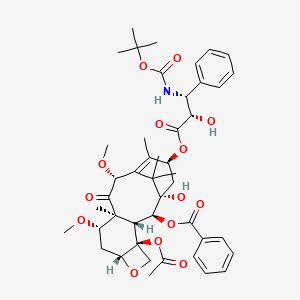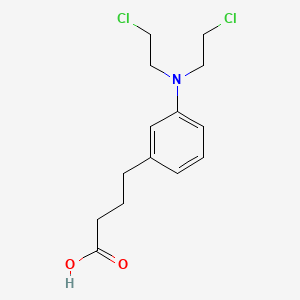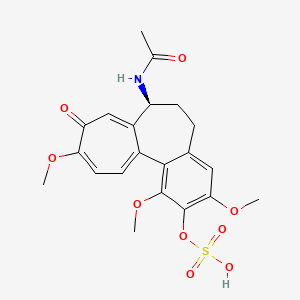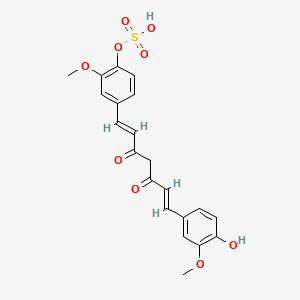
8-Ethyl Irinotecan
Vue d'ensemble
Description
8-Ethyl Irinotecan is a chemical compound with the molecular formula C35H42N4O6 . It is a derivative of Irinotecan, which is a semi-synthetic antineoplastic prodrug agent and a water-soluble analogue of the natural product camptothecin .
Molecular Structure Analysis
The molecular structure of 8-Ethyl Irinotecan is complex, with a molecular weight of 614.73 . It is a derivative of Irinotecan, which is known to interact with topoisomerase I .
Applications De Recherche Scientifique
Cancer Chemotherapy
Irinotecan has been used in the treatment of various malignancies for many years . It’s an important player in cancer chemotherapy . The drug’s molecular mode of action, metabolism, pharmacogenetics, and toxicity are all crucial components of its response .
Drug Combinations
Irinotecan is often used in combination with other anticancer agents . Studying the effects of these combined treatments can lead to more effective cancer therapies .
New Drug Formulations
New formulations of irinotecan are being introduced to better deliver the drug and avoid potentially life-threatening side effects . These include liposomal formulations, dendrimers, and nanoparticles .
Drug Resistance Studies
Research is being conducted on the mechanisms of tumor cells’ resistance to the active metabolite, ethyl-10-hydroxy-camptothecin (SN-38) . Understanding these mechanisms can help in developing strategies to overcome drug resistance .
Pharmacogenetics
The pharmacogenetics of irinotecan is a crucial component of the drug’s response . Genotyping for variants of genes responsible for irinotecan efflux may be crucial for dosing optimization and useful for personalized treatment .
6. Quantitative Determination in Pharmaceutical Dosage Forms and Plasma A rapid and simple visible spectrophotometric method has been developed for the quantitative determination of irinotecan in pharmaceutical dosage forms . This method is also useful for irinotecan analysis in plasma .
Mécanisme D'action
Target of Action
8-Ethyl Irinotecan primarily targets the enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in DNA, which is introduced during the unwinding of the double helix .
Mode of Action
8-Ethyl Irinotecan and its active metabolite SN-38 exert their antitumor activity by forming a complex with DNA topoisomerase I, thereby blocking its enzymatic activity . This interference with DNA synthesis leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Biochemical Pathways
8-Ethyl Irinotecan is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . The equilibrium between the active lactone form and the inactive carboxylate form of both 8-Ethyl Irinotecan and SN-38 depends on the pH and the presence of binding proteins .
Pharmacokinetics
The pharmacokinetics of 8-Ethyl Irinotecan are complex, characterized by large interindividual variability . After administration, 8-Ethyl Irinotecan is hydrolyzed by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with 8-Ethyl Irinotecan itself . The systemic clearance rate for 8-Ethyl Irinotecan is 58.7 ± 18.8 liters/h/m^2 . The drug exhibits linear pharmacokinetics, with a correlation between dose and systemic exposure .
Result of Action
The molecular action of 8-Ethyl Irinotecan results in DNA damage and cell death . By blocking the enzymatic activity of DNA topoisomerase I, 8-Ethyl Irinotecan interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately resulting in cancer cell death .
Action Environment
The action of 8-Ethyl Irinotecan can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between the active lactone form and the inactive carboxylate form of the drug . Additionally, the presence of certain binding proteins can also influence this equilibrium . Furthermore, the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane, can affect the elimination routes of 8-Ethyl Irinotecan .
Orientations Futures
While specific future directions for 8-Ethyl Irinotecan are not mentioned in the literature, Irinotecan continues to be a subject of research. Future directions include confirming the results of phase III trials, evaluating the role of Irinotecan in limited-stage disease, exploring new combinations containing Irinotecan, and evaluating Irinotecan combinations with newer molecularly targeted agents .
Propriétés
IUPAC Name |
[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWXGPJFJGZSM-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730723 | |
| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947687-02-7 | |
| Record name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947687-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ethyl irinotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-ETHYL IRINOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



